molecular formula C8H16N2 B141208 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine CAS No. 147459-55-0

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine

Cat. No.: B141208
CAS No.: 147459-55-0
M. Wt: 140.23 g/mol
InChI Key: BNLKJYVQFIOOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-octahydro-pyrrolo[3,4-c]pyridine (CAS 147459-55-0) is a saturated bicyclic amine that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. This compound features a fused pyrrolidine and piperidine ring system, which is a key structural motif found in molecules with a broad spectrum of pharmacological activities. The pyrrolo[3,4-c]pyridine core is recognized as one of the six important isomers of azaindole, making it a privileged structure for designing bioactive molecules . Researchers value this scaffold because it is composed of two fundamental pharmacophores—pyrrole and pyridine—which are commonly present in various therapeutic agents . Scientific literature indicates that derivatives based on the pyrrolo[3,4-c]pyridine structure have been investigated for multiple promising research applications. These compounds have shown significant potential in developing agents for diseases of the nervous system, with many derivatives studied for their analgesic (pain-relieving) and sedative properties . Furthermore, this chemotype has demonstrated antidiabetic activity; for instance, some derivatives act as aldose reductase inhibitors, which may help address secondary complications of diabetes mellitus, while others have been designed as novel GPR119 agonists to stimulate insulin secretion . Additional research areas include exploring its antimicrobial, antimycobacterial, antiviral, and antitumor activities . The compound is offered as a high-purity building block for synthesizing more complex molecules and for hit-to-lead optimization campaigns. It is supplied with the understanding that it is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLKJYVQFIOOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies

Stereoselective Synthesis of Octahydro-pyrrolo[3,4-C]pyridine Scaffolds

The creation of specific stereoisomers of the octahydro-pyrrolo[3,4-c]pyridine core is paramount, as the biological activity of chiral molecules is often dependent on their three-dimensional arrangement. Both enantioselective and diastereoselective methods are employed to achieve high levels of stereocontrol.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Catalytic asymmetric methods are highly sought after for their efficiency. One notable approach involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyrrolo[3,4-c]pyridinium salt. Chiral transition metal complexes, often featuring ruthenium or rhodium catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives), can facilitate the stereoselective reduction of the C=N double bond within the pyridine (B92270) ring, leading to the desired chiral octahydro-pyrrolo[3,4-c]pyridine scaffold. The subsequent N-methylation at the 5-position can then be achieved under standard conditions.

Another powerful enantioselective strategy is the use of enzymatic resolutions. For instance, a racemic mixture of an N-acylated octahydro-pyrrolo[3,4-c]pyridine derivative can be subjected to enzymatic hydrolysis using a lipase (B570770), such as Candida antarctica lipase B (CALB). google.com This enzyme can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product, both in high enantiomeric excess. google.com

MethodCatalyst/EnzymePrecursorKey TransformationEnantiomeric Excess (e.e.)
Asymmetric Hydrogenation[Ru(BINAP)Cl₂]Tetrahydropyrrolo[3,4-c]pyridinium saltReduction of C=N bond>95%
Enzymatic ResolutionCandida antarctica lipase B (CALB)Racemic N-acetyl-octahydro-pyrrolo[3,4-c]pyridineSelective hydrolysis>99%

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. A common strategy for the synthesis of chiral octahydro-pyrrolo[3,4-c]pyridines involves the use of a chiral auxiliary attached to a precursor molecule to direct a diastereoselective reaction, such as a cycloaddition or an alkylation.

For example, a chiral auxiliary, such as a derivative of (S)-proline or a pseudoephedrine amide, can be appended to a suitable acyclic precursor. Subsequent intramolecular cyclization reactions, such as a Diels-Alder reaction or a Michael addition, can then proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. After the formation of the bicyclic ring system with the desired relative stereochemistry, the chiral auxiliary is cleaved to yield the enantiomerically enriched octahydro-pyrrolo[3,4-c]pyridine core. A novel synthesis of a related scaffold, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, has been demonstrated with the recovery and reuse of the chiral auxiliary naproxen. asianpubs.orgresearchgate.net

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)
(S)-Proline derivativeIntramolecular Diels-Alder>90:10
Pseudoephedrine amideIntramolecular Michael Addition>95:5
NaproxenStereoselective reductionNot specified

Functionalization and Derivatization Strategies for 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine

Once the core this compound scaffold is synthesized, its further functionalization is crucial for exploring structure-activity relationships (SAR) and developing a library of diverse analogs.

N-Substitution Reactions and Analog Generation

The secondary amine at the 2-position of the this compound ring system is a prime site for derivatization. Standard N-alkylation reactions can be employed to introduce a wide variety of substituents. These reactions typically involve the treatment of the parent amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or triethylamine. Microwave-assisted N-alkylation has been shown to be an efficient method for similar heterocyclic systems.

Reductive amination is another versatile method for N-substitution. The reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, can introduce a diverse range of alkyl and arylalkyl groups. This method is particularly useful for coupling more complex carbonyl-containing fragments.

Reaction TypeReagentsProduct
N-AlkylationR-X (alkyl halide), K₂CO₃2-Alkyl-5-methyl-octahydro-pyrrolo[3,4-c]pyridine
Reductive AminationRCHO (aldehyde), NaBH(OAc)₃2-Alkyl-5-methyl-octahydro-pyrrolo[3,4-c]pyridine
AcylationRCOCl (acyl chloride), Et₃N2-Acyl-5-methyl-octahydro-pyrrolo[3,4-c]pyridine
SulfonylationRSO₂Cl (sulfonyl chloride), Pyridine2-Sulfonyl-5-methyl-octahydro-pyrrolo[3,4-c]pyridine

Peripheral Functional Group Incorporations

Introducing functional groups onto the carbon framework of the this compound scaffold can significantly modulate its properties. While direct C-H functionalization of the saturated rings can be challenging, strategies involving the synthesis of precursors with pre-installed functional groups are often employed. For instance, starting from a pyridine derivative with a substituent at a specific position allows for the carrying of that functional group through the synthetic sequence to the final saturated product.

Alternatively, the pyrrolidine (B122466) or piperidine (B6355638) ring can be constructed from precursors already bearing functional groups. For example, the use of a substituted maleimide (B117702) in a cycloaddition reaction can introduce substituents at the 1- and 3-positions of the resulting pyrrolo[3,4-c]pyridine system.

Formation of Polyheterocyclic Architectures

The this compound scaffold can serve as a building block for the construction of more complex, polyheterocyclic architectures. The nitrogen atoms of the core can participate in annulation reactions to form additional fused rings.

One strategy involves the use of multicomponent reactions, such as the Ugi or Passerini reactions, where the secondary amine of the octahydropyrrolopyridine can act as the amine component. This allows for the rapid assembly of complex structures from simple starting materials. A diversity-oriented synthesis of polyheterocyclic compounds has been performed via an Ugi-Zhu/cascade/click strategy starting from a related pyrrolo[3,4-b]pyridin-5-one core. mdpi.comnih.gov

Furthermore, the introduction of reactive handles, such as a nitrile or an alkyne, onto the scaffold allows for subsequent cycloaddition reactions. For example, a nitrile-functionalized derivative can undergo a [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring, or a [4+2] cycloaddition with dicyandiamide (B1669379) to yield a triazine ring. mdpi.comnih.gov These click-type reactions are highly efficient and tolerant of a wide range of functional groups, making them ideal for the late-stage diversification of the core scaffold.

Sustainable and Green Synthesis Protocols for Pyrrolo[3,4-c]pyridine Derivatives

The growing emphasis on environmental stewardship in chemical synthesis has propelled the development of sustainable and green protocols for the production of pharmaceutically relevant scaffolds, including pyrrolo[3,4-c]pyridine derivatives. mdpi.comresearchgate.net These modern approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency compared to classical synthetic methods. mdpi.comresearchgate.net The principles of green chemistry are increasingly being applied to the synthesis of N-heterocycles, focusing on aspects like atom economy, the use of safer solvents, and the development of catalytic rather than stoichiometric reactions. mdpi.commdpi.com

Recent advancements in green synthesis have highlighted several effective strategies for accessing N-heterocyclic compounds. mdpi.comnih.gov These methodologies, while not always documented specifically for this compound, are broadly applicable to the synthesis of the core pyrrolo[3,4-c]pyridine structure and its derivatives. Key green and sustainable methods include microwave-assisted synthesis, ultrasound-promoted reactions, the use of heterogeneous catalysts, solvent-free reaction conditions, and multicomponent reactions (MCRs). mdpi.comresearchgate.net

Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. mdpi.com Similarly, the application of ultrasound can promote reactions through acoustic cavitation, providing an energy-efficient alternative to conventional heating. mdpi.com

Solvent-free or solid-state reactions represent a significant step towards greener synthesis by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. mdpi.com Multicomponent reactions are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comnih.gov This approach simplifies synthetic procedures, reduces waste, and is inherently more efficient. nih.gov For instance, a one-pot, three-component reaction has been successfully employed for the synthesis of certain pyrrolo[3,2-c]pyridine derivatives in water, highlighting the potential for environmentally benign solvents. researchgate.net

The development of novel catalyst-free reactions also contributes to the green synthesis paradigm. A notable example is a pyrazole-promoted, catalyst-free reaction for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in ethanol, which boasts operational simplicity, mild conditions, and excellent yields. nih.gov Such methods underscore the ongoing innovation in creating efficient and sustainable pathways to complex heterocyclic structures.

The following table summarizes various green chemistry approaches that have been applied to the synthesis of N-heterocyclic compounds, including derivatives of the pyrrolopyridine family.

Green Synthesis ProtocolKey Principles & AdvantagesApplicability to Pyrrolopyridine Derivatives
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often improved yields and purity. mdpi.comApplicable for accelerating cyclization and condensation steps in the formation of the bicyclic ring system. mdpi.com
Ultrasound-Promoted Reactions Energy-efficient, enhanced reaction rates through acoustic cavitation. mdpi.comCan be used to promote reactions like the Paal-Knorr synthesis of pyrrole (B145914) rings, a key component of the structure. mdpi.com
Solvent-Free Conditions Eliminates solvent waste, reduces environmental impact, simplifies work-up procedures. mdpi.comFeasible for condensation and multicomponent reactions, particularly when reactants are liquids or low-melting solids. mdpi.com
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, convergent synthesis in a single pot. mdpi.comnih.govDemonstrated for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones and other related fused N-heterocycles. nih.gov
Heterogeneous Catalysis Easy separation and recovery of the catalyst, potential for catalyst recycling, reduced waste. mdpi.comUseful for hydrogenation or dehydrogenation steps, where solid-supported metal catalysts can be employed.
Use of Greener Solvents Replacement of hazardous organic solvents with water, ethanol, or ionic liquids. researchgate.netOne-pot syntheses of hydrogenated pyrrolo[3,2-c]pyridines have been successfully performed in water. researchgate.net

While specific green protocols for the direct synthesis of this compound are not extensively detailed in current literature, the principles and methodologies described provide a robust framework for developing such sustainable routes. The adaptation of these established green techniques to the synthesis of this specific target molecule represents a logical and important direction for future research, aligning with the broader chemical industry's move towards more environmentally responsible manufacturing. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Methylation at Position 5 on Biological Activity Profiles

Methylation is a common and powerful strategy in medicinal chemistry to modulate a compound's pharmacological profile. The introduction of a methyl group at the 5-position of the octahydro-pyrrolo[3,4-c]pyridine core—the nitrogen atom of the pyridine (B92270) ring—can have profound effects on its activity, selectivity, and pharmacokinetic properties.

In studies of related, non-saturated pyrrolo[3,4-c]pyridine derivatives, the presence of a methyl group on the pyridine ring has been shown to be critical for biological activity. For instance, in one series of compounds, the methyl group was selected to enhance metabolic stability. Subsequent research confirmed its importance, as the removal of this methyl group resulted in a significant loss of activity. nih.gov While this data pertains to the oxidized pyrrolo[3,4-c]pyridine-1,3-dione scaffold, the principle underscores the potential importance of this substituent for the saturated octahydro system as well.

The effects of N-methylation are multifaceted:

Steric Influence: The methyl group adds steric bulk, which can either promote a specific binding conformation favored by a receptor or create a steric clash that prevents binding to an off-target protein, thereby increasing selectivity.

Electronic Effects: Methyl groups are weakly electron-donating, which can alter the basicity (pKa) of the nitrogen atom at position 5. This change in basicity affects the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and ability to form hydrogen bonds with a target.

Lipophilicity: The addition of a methyl group generally increases the lipophilicity (fat-solubility) of a molecule. wordpress.com This can enhance its ability to cross cellular membranes, including the blood-brain barrier, but may also affect solubility and plasma protein binding.

Metabolic Stability: N-methylation can block metabolic pathways that involve the secondary amine, potentially increasing the compound's half-life in the body. nih.gov

In studies of other N-methylated bioactive compounds, this modification has been shown to enhance enzymatic inhibition by creating more favorable interactions within the binding site. For example, N-methylation of certain norbelladine (B1215549) derivatives increased their inhibitory activity against butyrylcholinesterase, an enzyme relevant to Alzheimer's disease research. mdpi.com This highlights how a seemingly minor structural change like N-methylation can lead to significant gains in biological potency and selectivity.

Positional and Substituent Effects on the Pyrrolo[3,4-c]pyridine Core Activity

Beyond the methylation at position 5, the biological activity of the pyrrolo[3,4-c]pyridine scaffold is highly sensitive to the nature and position of other substituents. Structure-activity relationship (SAR) studies on various analogs, including both the saturated octahydro and oxidized dione (B5365651) forms, have revealed key insights into how different functional groups contribute to potency and selectivity.

For the related pyrrolo[3,4-c]pyridine-1,3-dione core, modifications at several positions have been explored, yielding clear SAR trends. For example, in a series of antidiabetic agents, a phenoxy substituent at the 4-position was found to be a significant determinant of activity. nih.gov Further studies on other derivatives showed that the potency was also dependent on the substituent at the imide nitrogen (position 2), where activity increased with small alkyl chains like ethyl and propyl but was lost with larger groups such as phenyl or cyclopentyl. nih.gov

Table 1: SAR Summary for Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives nih.gov
Position of SubstitutionSubstituent TypeEffect on Biological ActivityExample of Activity
Position 4Phenoxy groupSignificant influence on activityAntidiabetic
Position 2 (R²)Ethyl, Propyl chainsIncreased potency compared to no substituentGeneral Potency
Methyl chainLower potency compared to ethyl/propylGeneral Potency
Large groups (Phenyl, Cyclopentyl)Significant loss of potencyGeneral Potency

While direct and extensive SAR data for the 5-methyl-octahydro-pyrrolo[3,4-c]pyridine core is limited, valuable inferences can be drawn from studies on the closely related octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold. This core has been successfully used as a rigid isostere for piperazine (B1678402) in the development of central nervous system (CNS) agents. In one study developing mGlu₁ receptor negative allosteric modulators, replacing a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole core led to a significant increase in potency. This highlights the value of the conformationally restricted framework.

Further exploration of substituents on this saturated scaffold revealed that activity was highly sensitive to the groups attached. For instance, modifying the amide group (attached to one of the core nitrogens) showed that a bulky adamantyl amide was optimal, with smaller or different amide groups proving much less potent or inactive. This suggests a specific and sterically demanding binding pocket in the target receptor.

Stereochemical Impact on Ligand-Target Interactions within the Octahydro-pyrrolo[3,4-C]pyridine Framework

The octahydro-pyrrolo[3,4-c]pyridine scaffold contains multiple stereocenters, meaning it can exist in various stereoisomeric forms (enantiomers and diastereomers). The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. Because biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, binding preferentially to one stereoisomer over others.

Cis-fused isomers: The two rings are fused on the same side, resulting in a bent, V-shaped conformation.

The relative orientation of substituents is locked in by this ring fusion. For a ligand to bind effectively, its functional groups must be precisely oriented to engage with complementary pockets and residues in the target's binding site. A cis isomer will present its substituents in a completely different spatial arrangement compared to a trans isomer, leading to vastly different binding affinities.

The importance of controlling stereochemistry is well-documented in the synthesis of related bicyclic compounds for pharmaceutical use. For example, the synthesis of the drug Moxifloxacin relies on a key intermediate, (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a structural isomer of the scaffold . The synthesis is designed to produce this specific stereoisomer with high optical purity, as the other isomers lack the desired pharmacological activity. This underscores the principle that a single, specific stereoisomer is often responsible for the therapeutic effect. Therefore, the development of any drug candidate based on the octahydro-pyrrolo[3,4-c]pyridine framework would necessitate careful stereoselective synthesis and evaluation of individual isomers to identify the most active and selective compound.

Conformation-Activity Correlations within Octahydro-pyrrolo[3,4-C]pyridine Frameworks

Conformation refers to the spatial arrangement of atoms in a molecule that can be changed by rotation around single bonds. The octahydro-pyrrolo[3,4-c]pyridine framework is a fused bicyclic system, which makes it significantly more rigid and conformationally constrained than a simple, flexible chain or a single ring system. This inherent rigidity is a key feature that is often exploited in drug design.

The rigid nature of the octahydro-pyrrolo[3,4-c]pyridine scaffold pre-organizes the molecule, locking its substituents into a limited set of well-defined spatial orientations. This has several advantages:

Reduced Entropic Penalty: Because the molecule is already close to its bioactive conformation, less conformational freedom is lost upon binding, which can lead to a stronger binding affinity (higher potency).

Increased Selectivity: The fixed orientation of substituents may fit perfectly into the binding site of the intended target but poorly into the sites of off-target proteins, leading to higher selectivity and a better side-effect profile.

The use of the related octahydropyrrolo[3,4-c]pyrrole scaffold as a replacement for the more flexible piperazine ring in CNS drug discovery exemplifies this principle. The rigid scaffold improved potency, likely by locking the pharmacophoric elements into an optimal arrangement for binding to the mGlu₁ receptor. The conformation of the scaffold dictates the precise vectors on which substituents are placed, and understanding this relationship is crucial for rational drug design. The specific stereochemistry (cis vs. trans fusion) will directly determine the molecule's preferred low-energy conformation and, consequently, its ability to interact effectively with a biological target.

Pharmacological Investigations and Biological Activities

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Derivatives of the octahydropyrrolo[3,4-c]pyrrole (B1259266) core structure have been extensively investigated for their ability to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. These investigations have revealed that specific substitutions on this scaffold can yield potent and selective ligands for various nAChR subtypes.

Agonist and Partial Agonist Activities at α4β2 and α7 Subtypes

Research has demonstrated that a series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles exhibit high affinity for both α4β2 and α7 nAChR subtypes. nih.gov The nature of the interaction, whether as a full agonist, partial agonist, or antagonist, is highly dependent on the specific substitution patterns on the pyrrolopyrrole and pyridine (B92270) rings. For instance, the compound A-582941, which is 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, has been identified as a selective agonist for the α7 nAChR subtype. nih.gov The affinity and efficacy of these compounds are determined through radioligand binding assays and functional assays measuring ion flux or electrophysiological responses in cells expressing the specific nAChR subtypes. A "methyl scan" on the pyrrolidinium (B1226570) ring of nicotine (B1678760) has shown that methylation at different positions can significantly alter the interaction with α4β2 and α7 receptors, highlighting the sensitivity of these receptors to minor structural changes. researchgate.net For example, 2'-methylation has been found to uniquely enhance binding and agonist potency at α7 receptors. researchgate.net

Subtype Selectivity Determination and Enhancement

The development of nAChR ligands with high subtype selectivity is a key goal in medicinal chemistry to minimize off-target effects. For the 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole series, simple substitution patterns have been found to effectively switch the selectivity between the α4β2 and α7 subtypes. nih.gov The strategic placement of substituents can exploit the differences in the ligand-binding domains of these receptor subtypes. nih.gov This allows for the rational design of ligands that are highly selective for one subtype over the other. The determination of subtype selectivity involves comparing the binding affinities (Ki values) or functional potencies (EC50 or IC50 values) of a compound across a panel of cell lines, each expressing a different nAChR subtype. For example, a compound's affinity for the α7 subtype can be assessed using radioligand binding with [3H]methyllycaconitine in rat brain membranes. nih.gov

Below is a data table illustrating how substitutions on the octahydropyrrolo[3,4-c]pyrrole scaffold can influence nAChR subtype affinity.

CompoundR Group on PyrrolopyrroleR' Group on Pyridineα4β2 Ki (nM)α7 Ki (nM)Selectivity (α4β2/α7)
Example 1 HH1.01000.01
Example 2 CH₃H502.025
Example 3 HCl0.52500.002
Example 4 CH₃Phenyl2001.5133

Note: The data in this table is illustrative and based on trends reported in the literature for this class of compounds. Actual values may vary.

Application in Positron Emission Tomography (PET) Imaging for nAChR Studies

The ability to non-invasively study the distribution and density of nAChRs in the brain is crucial for understanding their role in various neurological and psychiatric disorders. Positron Emission Tomography (PET) is a powerful imaging technique that requires specific radiolabeled ligands. Analogs of 5-Methyl-octahydro-pyrrolo[3,4-c]pyridine have been developed for this purpose. For instance, the compound 2-(5-[11C]methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one ([11C]A-844606) has been evaluated as a PET imaging agent for the α7 nAChR. nih.gov The carbon-11 (B1219553) ([11C]) isotope is a positron emitter that allows for the visualization of the ligand's binding in the brain. nih.gov Similarly, another derivative, 5-(11C-methyl-A-85380), has been synthesized and evaluated for its potential in PET studies of central nAChRs. nih.gov These radiotracers enable researchers to quantify nAChR levels in living subjects, which can aid in the diagnosis of diseases and the development of new therapies. nih.gov

Central Nervous System (CNS) Modulatory Actions

Beyond their interaction with nAChRs, derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated significant modulatory effects on the central nervous system, including analgesic, antinociceptive, sedative, and anxiolytic activities. nih.govnih.gov

Analgesic and Antinociceptive Efficacy of Pyrrolo[3,4-c]pyridine Derivatives

A substantial body of research has focused on the analgesic and antinociceptive properties of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. nih.govmdpi.com These compounds have been evaluated in various animal models of pain, such as the writhing test and the hot-plate test. mdpi.comdntb.gov.ua In the writhing test, which assesses peripherally mediated pain, many of these derivatives have shown potent activity, in some cases exceeding that of the reference drug acetylsalicylic acid. nih.gov For example, imide 30a, which features a methoxy (B1213986) group on the pyridine ring and an unsubstituted phenyl group on the piperazine (B1678402) moiety, was found to be highly active. nih.gov The analgesic efficacy of these compounds is influenced by the nature of the substituents on the pyrrolopyridinedione ring and the linker connecting it to an arylpiperazine moiety. mdpi.com

The table below summarizes the antinociceptive activity of selected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in the writhing test.

CompoundKey SubstituentsWrithing Test ED₅₀ (mg/kg)
30a 2-methoxy pyridine, N-phenylpiperazineHighly Active
34a Strong Analgesic Activity
34c 2-methoxy pyridine, N-(o-methoxyphenyl)piperazineMost Active in Series (effective up to 0.78 mg/kg)
9 3.25
11 3.67
Acetylsalicylic Acid (Reference)39.15
Morphine (Reference)2.44

Data compiled from multiple sources. nih.govmdpi.com

Sedative and Anxiolytic Potential of Pyrrolo[3,4-c]pyridine Derivatives

In addition to their analgesic properties, certain pyrrolo[3,4-c]pyridine derivatives have been investigated for their sedative and anxiolytic potential. dntb.gov.ua Studies on N-substituted piperazinalkyl derivatives of 6-methyl-2-(1-piperidine)-pyridine-1,3-dione have shown that some of these compounds can significantly decrease locomotor activity in mice, indicating a sedative effect. nih.gov For instance, all tested 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones in one study significantly suppressed spontaneous locomotor activity. nih.gov Furthermore, some of these derivatives have been shown to prolong thiopental-induced sleep time, further confirming their sedative properties. mdpi.com While initially investigated for anxiolytic effects inspired by buspirone, many of these compounds demonstrated more prominent sedative and analgesic activities. nih.gov However, other studies on new arylpiperazine derivatives containing isonicotinic and picolinic nuclei have confirmed anxiolytic-like effects, suggesting that the specific chemical structure is critical for determining the primary CNS effect. nih.gov

The sedative effects of selected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives are presented below.

CompoundEffect on Locomotor ActivityEffect on Thiopental Sleep
32 Potent suppression (ED₅₀ = 12.03 mg/kg)Not specified
33a-33h Significant inhibitionProlonged sleep duration (some derivatives)
8-15 Statistically significant inhibitionProlonged sleep duration (two derivatives)

Data compiled from multiple sources. nih.govmdpi.comresearchgate.net

Orexin (B13118510) Receptor Ligand Development from Pyrrolo[3,4-c]pyridine Scaffolds

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin 1 receptor, OX1R, and orexin 2 receptor, OX2R), is a critical regulator of sleep-wake states, arousal, and other physiological functions. nih.gov The development of orexin receptor antagonists, particularly dual orexin receptor antagonists (DORAs) that inhibit both receptor subtypes, has emerged as a significant therapeutic strategy for the treatment of insomnia. nih.govresearchgate.net Evidence from genetic models suggests that inhibiting both receptors produces a more robust sleep-promoting effect than targeting either receptor individually. nih.gov

The development of novel DORAs often involves sophisticated drug design strategies. One such approach is "scaffold hopping," which aims to identify new chemical cores that mimic the biological activity of a known parent compound. nih.gov For example, starting from the approved drug suvorexant, researchers have successfully identified novel templates leading to potent DORAs. nih.gov This process of structure-activity relationship (SAR) optimization focuses on improving antagonistic potency, enhancing metabolic stability, and reducing off-target effects. nih.gov While specific examples of this compound being developed as an orexin receptor ligand are not prominent in the literature, the pyrrolopyridine scaffold represents a potential backbone for the design of new antagonists using such rational drug design principles.

Histamine (B1213489) H3 Receptor Modulation by Octahydro-pyrrolo[3,4-b]pyrrole Derivatives

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. As such, H3R antagonists are of significant interest for treating neurological disorders. A novel chemotype of potent H3R antagonists based on a (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole scaffold has been developed. nih.gov The design strategy involved combining key pharmacophoric elements from two different precursor series and subsequently simplifying the resulting hybrid structure to facilitate a more extensive SAR study. nih.gov

This optimization led to the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole series, which proved to be highly potent. nih.gov For instance, one of the lead compounds from this series demonstrated a binding affinity (Ki) of 0.54 nM for the human H3 receptor and 4.57 nM for the rat H3 receptor. nih.gov Further studies explored the impact of different alkyl substitutions on the pyrrole (B145914) nitrogen, revealing a range of high-affinity ligands.

Binding Affinities of (3aR,6aR)-Octahydropyrrolo[3,4-b]pyrrole Derivatives at Histamine H3 Receptors. nih.gov
CompoundSubstituent (Alkyl Group)Human H3 pKiRat H3 pKiHuman H3 Ki (nM)
17a---0.54
17eCyclopropylmethyl7.26 ± 0.176.40 ± 0.1355.0
17fn-Propyl7.15 ± 0.036.27 ± 0.0770.8
17giso-Butyl6.64 ± 0.17>6.00229
17hn-Butyl6.26 ± 0.26>6.00550

Anti-infective and Immunomodulatory Potencies

Antibacterial Spectrum and Mechanisms

Derivatives of the pyrrolopyridine scaffold have been identified as a novel class of antibacterial agents. nih.gov Specifically, Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have demonstrated moderate activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov In a related series, 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were found to be highly potent antibacterial agents following a high-throughput screening program. nih.gov The most active compound in this latter series showed a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli. nih.gov

The mechanism of action for these compounds appears to involve the inhibition of protein biosynthesis. researchgate.net Studies using a double-reporter system indicated that one lead compound caused signs of translation blockage without inducing the bacterial SOS response, a general DNA damage repair network. nih.govresearchgate.net The antibacterial potential of pyrrole-containing heterocycles is extensive, with various derivatives showing promise against both Gram-positive and Gram-negative bacteria. nih.gov

Antibacterial Activity of Select Pyrrolopyridine Derivatives
ScaffoldDerivative ClassTarget OrganismReported ActivitySource
Pyrrolo[3,4-c]pyridineMannich basesStaphylococcus aureusModerate activity nih.gov
Pyrrolo[3,2-b]pyridine5-oxo-4H derivativesEscherichia coliMIC = 3.35 µg/mL nih.gov

Antifungal Efficacy

Certain derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated antifungal properties. nih.gov Research has shown that a Mannich base derivative of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione was capable of reducing the growth of the pathogenic yeast Candida albicans in a statistically significant manner. nih.gov

The broader class of pyrrole-containing compounds has a well-documented history of antifungal activity. nih.gov For example, sulfonamide-containing pyrrole derivatives have exhibited remarkable efficacy when compared to the standard fungicide mycostatin. researchgate.net The antifungal potential of pyridine-based compounds has also been noted, with some acting through the putative inhibition of lanosterol (B1674476) demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov While the precise mechanism for the pyrrolo[3,4-c]pyridine derivatives is still under investigation, their activity against C. albicans positions them as a scaffold of interest for the development of new antifungal agents. nih.gov

Antiviral Applications (e.g., HIV-1 Integrase Inhibition)

The pyrrolopyridine scaffold has proven to be a highly effective core for the development of potent antiviral agents, particularly inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase. nih.gov HIV-1 integrase is a critical enzyme that inserts the viral DNA into the host cell's genome, making it an attractive target for antiretroviral therapy. zioc.rumdpi.com

A notable example is STP0404, a pyrrolopyridine-based allosteric integrase inhibitor (ALLINI) that displays picomolar IC50 values against HIV-1 in human peripheral blood mononuclear cells. nih.gov Unlike traditional active-site inhibitors, STP0404 targets the noncatalytic site where the host protein LEDGF/p75 binds to the integrase dimer. nih.gov This binding induces aberrant oligomerization of the integrase enzyme, which in turn blocks the proper localization of the HIV-1 RNA genome during viral maturation. nih.gov Other research efforts have also focused on designing pyrrolopyridine derivatives as integrase inhibitors by using the structure of approved drugs like raltegravir (B610414) as a template. The success of these compounds underscores the importance of the pyridine and pyrrolopyridine moieties in the design of next-generation anti-HIV drugs. zioc.runih.gov

Antineoplastic and Antiproliferative Effects

Derivatives of the pyrrolo[3,4-c]pyridine core structure have demonstrated notable potential as anticancer agents through various mechanisms, including direct cytotoxicity to cancer cells and inhibition of enzymes crucial for tumor growth.

Cytotoxicity against Diverse Cancer Cell Lines

The antiproliferative effects of pyrrolo[3,4-c]pyridine derivatives have been evaluated against several human tumor cell lines. For instance, a 4-sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamide derivative, referred to as molecule 19a, showed antiproliferative effects against multiple human tumor cell lines, which led to its selection for in vivo studies. nih.gov Another derivative, 3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxide (compound 18), exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward breast cancer and healthy cardiac cell lines. nih.gov

While not a direct pyrrolo[3,4-c]pyridine, the closely related isomer series, pyrrolo[3,2-c]pyridine, has also been investigated. One such derivative, compound 1r, demonstrated potent antiproliferative activity against a panel of six ovarian, two prostate, and five breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov

Compound ClassSpecific DerivativeCancer Cell LineObserved EffectCitation
Pyrrolo[3,4-c]pyridine-2-carboxamideMolecule 19aVarious human tumor cellsAntiproliferative nih.gov
Pyrrolo[3,4-c]pyridine N-oxideCompound 18Ovarian cancer cellsModerate cytotoxicity nih.gov
Pyrrolo[3,4-c]pyridine N-oxideCompound 18Breast cancer cellsLimited toxicity nih.gov
Pyrrolo[3,2-c]pyridine (isomer)Compound 1rOvarian, prostate, breast cancer panelsIC₅₀: 0.15–1.78 µM nih.gov

Inhibition of Key Oncogenic Enzymes (e.g., Topoisomerase I, FMS Kinase)

A key strategy in cancer therapy is the inhibition of enzymes that drive cell growth and proliferation. Research has shown that pyrrolo[3,4-c]pyridine derivatives can inhibit such enzymes.

FMS Kinase: The FMS kinase (CSF-1R) is a receptor tyrosine kinase implicated in various cancers. nih.gov While extensive research has been conducted on the pyrrolo[3,2-c]pyridine isomer, it provides valuable insight into the potential of the broader pyrrolopyridine scaffold. A series of these derivatives were tested for their inhibitory effect against FMS kinase, with one compound (1r) being 3.2 times more potent than the lead compound, exhibiting an IC₅₀ of 30 nM. nih.gov This derivative also showed high selectivity for FMS kinase over a panel of 40 other kinases. nih.gov

Other Oncogenic Enzymes:

Nicotinamide phosphoribosyltransferase (NAMPT): This enzyme is crucial for NAD+ biosynthesis, and its inhibition can impair cancer cell growth. nih.gov Certain 4-sulfonylobenzyl derivatives of pyrrolo[3,4-c]pyridine-2-carboxamide have been synthesized and evaluated as potent NAMPT inhibitors. nih.gov

Phosphoinositide 3-kinases (PI3Ks): PI3Ks are involved in vital cellular processes like proliferation and survival, making them a target for anticancer therapy. nih.gov A derivative, 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione, led to a subsequent compound (21a) that showed high affinity for PI3Kγ. nih.gov

No significant findings were identified in the reviewed literature regarding the inhibition of Topoisomerase I by pyrrolo[3,4-c]pyridine derivatives.

Compound ClassEnzyme TargetKey FindingsCitation
Pyrrolo[3,2-c]pyridine (isomer)FMS KinasePotent inhibition (IC₅₀ = 30 nM) and high selectivity. nih.gov
Pyrrolo[3,4-c]pyridine-2-carboxamideNAMPTIdentified as potent inhibitors. nih.gov
Pyrrolo[3,4-c]pyridine-3,6-dionePI3KγDerivative showed high affinity. nih.gov

In Vivo Antitumor Efficacy and Models

Following promising in vitro results, select derivatives have been advanced to in vivo animal models to assess their real-world antitumor efficacy. The 4-sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamide derivative (19a), which demonstrated potent NAMPT inhibition and antiproliferative effects, was found to be effective in a PC-3 mouse xenograft model. nih.gov This transition from in vitro to in vivo efficacy underscores the therapeutic potential of this class of compounds.

Metabolic and Anti-inflammatory Biological Responses

Beyond oncology, derivatives of pyrrolo[3,4-c]pyridine have been investigated for their roles in modulating metabolic and inflammatory processes, showing potential as treatments for diabetes and inflammatory conditions.

Antidiabetic Activity (e.g., Glucose Homeostasis, Insulin (B600854) Sensitization, Aldose Reductase Inhibition)

Several pyrrolo[3,4-c]pyridine derivatives have demonstrated significant antidiabetic properties.

Glucose Homeostasis and Insulin Sensitization: Studies on 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives found that they can effectively reduce blood glucose levels. nih.govresearchgate.net These compounds appear to work by stimulating the uptake of glucose into muscle and fat cells. mdpi.com A key finding was that these derivatives increased the insulin sensitivity of mouse adipocytes by 7.4% to 37.4%, with the specific effect depending on the substituent on the phenyl ring. nih.gov

Derivative of 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneIncrease in Insulin SensitivityCitation
4-phenoxy->30% nih.gov
4-(4-iodophenoxy)->30% nih.gov
4-(3,4-dichlorophenoxy)->30% nih.gov
4-(4-methylphenoxy)->30% nih.gov

Aldose Reductase Inhibition: Aldose reductase is an enzyme that converts excess glucose to sorbitol, the accumulation of which can lead to diabetic complications like neuropathy and cataracts. nih.gov A series of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives were synthesized and evaluated for their ability to inhibit this enzyme. nih.gov The biological data confirmed that these acidic derivatives are novel aldose reductase inhibitors. nih.govjchemrev.com Their activity was dependent on the length of the carboxylic acid chain, with shorter chains proving to be more potent inhibitors. nih.gov

Anti-inflammatory Pathways and Biomarker Modulation (e.g., COX-2)

The anti-inflammatory potential of the pyrrolo[3,4-c]pyridine scaffold has been explored, notably through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory process.

COX-2 Inhibition: A series of novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives were synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2. nih.gov One of the most active compounds to inhibit COX-2 was 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione. nih.gov Docking studies showed it binds to the enzyme via hydrogen bonds with the amino acids Arg120 and Tyr355. nih.gov Another derivative, 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione, also showed anti-inflammatory activity in studies. nih.gov

Emerging Therapeutic Targets and Applications

Autotaxin Enzyme Inhibition

Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in numerous physiological and pathological processes, including cell proliferation, migration, and inflammation. Inhibition of ATX is therefore a promising therapeutic strategy for various diseases, such as fibrosis, cancer, and inflammatory disorders. Research into ATX inhibitors has explored a wide range of chemical scaffolds. However, there is no published research to date that specifically evaluates the this compound core as a potential autotaxin inhibitor. Structure-activity relationship (SAR) studies on known ATX inhibitors have focused on other molecular frameworks.

G-Protein Coupled Receptor (GPR119) Agonism

GPR119 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to the release of insulin and incretin (B1656795) hormones, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders. Numerous synthetic GPR119 agonists have been developed and investigated. While some studies have explored derivatives of the broader pyrrolo[3,4-c]pyridine class for GPR119 agonism, there is no specific mention or data related to the this compound isomer in this context. The existing research on GPR119 agonists focuses on different heterocyclic systems.

Mechanistic Elucidation of Pharmacological Action

Identification and Characterization of Molecular Targets

There is no available research that identifies or characterizes the molecular targets of 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine. Studies on the broader family of pyrrolo[3,4-c]pyridine derivatives have explored a range of potential targets, including enzymes and receptors involved in various disease processes such as diabetes, viral infections, and cancer. nih.govmdpi.com However, without specific experimental data for this compound, any discussion of its molecular targets would be purely speculative.

Ligand-Target Binding Kinetics and Thermodynamics

No studies have been published detailing the ligand-target binding kinetics or thermodynamics of this compound. Such studies would require the prior identification of a specific molecular target and would involve experiments to determine parameters such as association and dissociation rate constants (k_on and k_off), equilibrium dissociation constant (K_d), and thermodynamic parameters (ΔH, ΔS, and ΔG). This information is fundamental to understanding the affinity and nature of the interaction between a compound and its target.

Table 1: Ligand-Target Binding Data for this compound

Parameter Value
Molecular Target Not Identified
K_d (Dissociation Constant) Not Determined
k_on (Association Rate) Not Determined
k_off (Dissociation Rate) Not Determined
ΔH (Enthalpy Change) Not Determined
ΔS (Entropy Change) Not Determined
ΔG (Gibbs Free Energy Change) Not Determined

Note: This table reflects the absence of available data.

Cellular and Subcellular Mechanism of Action Studies

There is no published research on the cellular or subcellular mechanism of action of this compound. Investigations into these mechanisms would typically involve cell-based assays to observe the physiological effects of the compound and microscopy or cell fractionation studies to determine its localization and effects within the cell.

Pathway Analysis and Molecular Signaling Events

In the absence of identified molecular targets and cellular effects, there is no information available regarding the pathway analysis or molecular signaling events associated with this compound. Such analysis would typically follow the initial characterization of a compound's direct molecular interactions and cellular effects to elucidate the downstream signaling cascades that are modulated.

Table 2: Compounds Mentioned

Compound Name

Preclinical Evaluation and Translational Prospects

In Vitro Pharmacological Profiling and Potency Determination

No published studies were identified that describe the in vitro pharmacological profile or potency of 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine. Consequently, there is no available data on its binding affinity, functional activity (e.g., IC50, EC50, Ki values) at any specific biological targets, nor any selectivity profiling against panels of receptors, enzymes, or ion channels.

In Vivo Efficacy Assessment in Disease Models

There is no publicly available scientific literature detailing the assessment of this compound in any animal models of disease. Therefore, information regarding its potential therapeutic efficacy in any indication is currently unavailable.

Pharmacokinetic Characterization (e.g., Absorption, Distribution, Metabolism, Excretion)

No studies on the pharmacokinetic properties of this compound have been published. As a result, there is no information available concerning its absorption, distribution, metabolism, and excretion (ADME) profile in any preclinical species.

Preliminary Safety and Tolerability Assessments

A thorough search of the scientific literature did not yield any preliminary safety or tolerability data for this compound. Information regarding its acute or chronic toxicity, genotoxicity, or any other safety-related assessments is not publicly documented.

Advanced Spectroscopic and Crystallographic Analyses for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including intermediates in the synthesis of complex heterocyclic systems. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry of compounds like substituted octahydro-pyrrolo[3,4-c]pyridines.

In ¹H NMR, the chemical shift (δ) of each proton is indicative of its electronic environment. For the saturated bicyclic core of an octahydro-pyrrolo[3,4-c]pyridine derivative, protons on carbons adjacent to nitrogen atoms typically appear in the downfield region (δ 2.5-4.0 ppm) compared to other aliphatic protons. The methyl group attached to the nitrogen in the 5-position would be expected to produce a singlet in the δ 2.0-2.5 ppm range. Coupling constants (J values) between adjacent protons, revealed by signal splitting, are crucial for determining the relative stereochemistry of the chiral centers in the ring system.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Carbons bonded to nitrogen atoms are deshielded and resonate at lower field (typically δ 40-60 ppm). The methyl carbon would appear at a higher field (δ 30-45 ppm). Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to definitively assign all proton and carbon signals and to piece together the complete molecular structure. For instance, an HMBC experiment would show a correlation between the protons of the N-methyl group and the adjacent ring carbons, confirming its position.

While specific data for 5-Methyl-octahydro-pyrrolo[3,4-c]pyridine is scarce, the following table presents representative ¹H and ¹³C NMR data for a related N-substituted pyrrolo[3,4-c]pyrazole derivative, illustrating the typical chemical shifts observed for such bicyclic systems. mdpi.com

Assignment ¹H NMR Chemical Shift (δ ppm) ¹³C NMR Chemical Shift (δ ppm)
N-CH₃3.15 (s)24.5
Aromatic CH7.34 (d, J=8.3 Hz), 7.44 (d, J=8.3 Hz)125.3, 130.0
Ring Junction CH--
Other Ring CH₂--
Quaternary C-116.7, 125.1, 134.5, 140.4, 152.4
Carbonyl C=O-160.5, 161.1
Note: Data is for 3-Chloro-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione and serves as a representative example. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In mechanistic studies of reactions involving pyrrolopyridine derivatives, MS can be used to identify intermediates, byproducts, and final products, providing insights into the reaction pathway.

In a typical electron ionization (EI) mass spectrum of a bicyclic amine like this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern is also highly informative for structural elucidation. Common fragmentation pathways for such alkaloids involve the cleavage of C-C bonds adjacent to the nitrogen atoms (α-cleavage), leading to the formation of stable iminium ions. For this compound, characteristic fragments would be expected from the loss of substituents or the opening of one of the rings.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. beilstein-journals.org This is particularly crucial when distinguishing between isomers or compounds with very similar molecular weights. For example, HRMS can confirm the addition or removal of specific functional groups during a reaction sequence, thereby validating a proposed reaction mechanism.

The table below shows expected HRMS data for the protonated molecule of this compound.

Ion Elemental Formula Calculated m/z
[M+H]⁺C₈H₁₇N₂141.1386
Note: This data is theoretical and serves as an example for the target compound.

X-ray Crystallography for Absolute Configuration and Ligand-Bound Structures

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov For chiral molecules such as this compound, which has multiple stereocenters, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a single enantiomer. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. This provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

In the context of medicinal chemistry research, X-ray crystallography is also invaluable for studying ligand-bound structures. If this compound or a derivative is designed to interact with a biological target such as an enzyme or receptor, co-crystallizing the compound with the target protein can reveal the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding. This structural information is crucial for structure-based drug design and the optimization of lead compounds.

The following table provides representative crystal data for a related heterocyclic compound, illustrating the type of information obtained from an X-ray crystallographic analysis. nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)9.876
c (Å)24.567
β (°)95.89
Volume (ų)2987.1
Z4
Note: Data is for a representative crystalline organic compound and is intended for illustrative purposes. nih.gov

Chiral Chromatography for Enantiomeric Purity in Biological Studies

Since biological systems are chiral, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, it is essential to be able to separate and quantify the enantiomers of chiral compounds intended for biological studies. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for this purpose. nih.gov

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

For a compound like this compound, developing a chiral HPLC method would involve screening various CSPs and mobile phase conditions (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers. Once a suitable method is developed, it can be used to determine the enantiomeric excess (ee) of a synthesized sample, ensuring its enantiomeric purity before it is used in biological assays. This is critical as even small amounts of the undesired enantiomer can sometimes lead to misleading biological data.

The table below summarizes typical parameters for a chiral HPLC method used for the separation of related chiral pyridine (B92270) derivatives. rsc.org

Parameter Condition
ColumnChiralpak IC
Mobile PhaseHexane/Isopropanol (95:5)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.440 min
Retention Time (Enantiomer 2)9.939 min
Note: This data is for a chiral 1H-pyrazolo[3,4-b]pyridine analogue and serves as a representative example of a chiral separation. rsc.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Properties and Reactivity

The geometry of 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine would first be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find its most stable conformation. From this optimized structure, a variety of electronic descriptors can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. For a saturated amine like this compound, the HOMO is expected to be localized on the nitrogen atoms due to the presence of lone pairs of electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other chemical species. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the most negative potential is anticipated around the nitrogen atoms, highlighting them as the primary sites for protonation and interaction with electrophiles.

Calculated Electronic Properties of a Representative Bicyclic Amine Scaffold:

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability, localized on nitrogen lone pairs.
LUMO Energy2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap8.6 eVSuggests high kinetic stability.
Dipole Moment1.8 DIndicates a moderate overall polarity of the molecule.

Note: These are representative values for a similar saturated bicyclic amine and would need to be specifically calculated for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Given the structural similarities of the octahydro-pyrrolo[3,4-C]pyridine scaffold to known bioactive molecules, particularly those targeting the central nervous system, molecular docking and dynamics simulations are invaluable for identifying potential biological targets and understanding the nature of the ligand-receptor interactions. This scaffold is a known isostere for piperazine (B1678402), which is present in many CNS-active compounds. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. For this compound, docking studies could be performed against a panel of receptors, such as G-protein coupled receptors (GPCRs) like muscarinic, dopaminergic, or serotonergic receptors, which are common targets for bicyclic amine structures. The docking process would involve preparing the 3D structure of the ligand and the receptor, defining the binding site, and then using a scoring function to rank the different binding poses. Key interactions would likely involve hydrogen bonds with the N-H group and ionic or hydrogen bonds with the tertiary amine after protonation, as well as van der Waals interactions with hydrophobic residues in the binding pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic picture of the binding stability and conformational changes that may occur. An MD simulation would be run for several nanoseconds to observe the flexibility of the ligand in the binding pocket and the persistence of key interactions identified in the docking study. Analysis of the MD trajectory can reveal important information about the stability of the complex, the role of water molecules in the binding site, and the free energy of binding. For instance, simulations could show how the methyl group influences the binding orientation and dynamics within the receptor pocket.

Potential Interactions of this compound with a Generic GPCR Binding Site:

Interaction TypePotential Interacting Residues
Hydrogen Bond (Donor)Aspartic Acid, Glutamic Acid, Serine, Threonine (from the N-H group)
Ionic/H-Bond (Acceptor)Aspartic Acid, Glutamic Acid (with the protonated tertiary amine)
HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine (with the aliphatic rings)

Quantitative Structure-Activity Relationship (QSAR) Model Development

Should a series of analogues of this compound be synthesized and tested for a specific biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool to understand the relationship between the chemical structure and the observed activity. nih.gov QSAR models are mathematical equations that correlate molecular descriptors with biological activity.

The development of a QSAR model for a series of this compound derivatives would involve the following steps:

Data Set Preparation: A training set of molecules with known activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic parameters (e.g., LogP).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in the model building).

For a series based on the this compound scaffold, important descriptors might include those related to hydrophobicity, the basicity of the nitrogen atoms, and the steric bulk of substituents.

Commonly Used Descriptors in QSAR Studies of Heterocyclic Amines:

Descriptor ClassExample DescriptorsRelevance
ElectronicHOMO/LUMO energies, Dipole moment, Partial charges on nitrogen atomsGovern electrostatic and orbital interactions with the receptor.
StericMolecular Volume, Surface Area, Molar RefractivityDefine the size and shape requirements for fitting into the binding pocket.
HydrophobicLogP, LogDInfluence membrane permeability and hydrophobic interactions with the receptor.
TopologicalWiener index, Kier & Hall connectivity indicesDescribe molecular branching and shape in a numerical format.

Advanced In Silico Screening and Virtual Library Design

The this compound scaffold can be considered a "privileged scaffold" due to its presence in various biologically active compounds. This makes it an excellent starting point for the design of virtual libraries for in silico screening.

Virtual Library Design: A virtual library can be designed by enumerating various chemical modifications to the this compound core. This could involve adding different substituents at the secondary amine or on the carbon framework. The selection of these substituents would be guided by the principles of medicinal chemistry to ensure drug-like properties (e.g., Lipinski's rule of five).

In Silico Screening: This large virtual library can then be screened against a specific biological target using high-throughput molecular docking. This process, often referred to as structure-based virtual screening, allows for the rapid identification of a smaller subset of promising compounds for synthesis and experimental testing. An alternative approach is ligand-based virtual screening, where the virtual library is screened for similarity to known active compounds using 2D or 3D similarity measures. This is particularly useful when the 3D structure of the target receptor is unknown.

Relativistic Reactivity Descriptors in SAR Analysis

While relativistic effects are most pronounced for heavy elements, they can have subtle but measurable influences on the properties of lighter atoms, especially when a heavy atom is nearby (the "heavy atom on light atom" or HALA effect). acs.org In the context of this compound, which contains only light atoms, the direct application of relativistic reactivity descriptors is not standard. However, if derivatives containing heavier elements (e.g., halogens like bromine or iodine) were to be considered in a SAR study, relativistic effects could become relevant.

Relativistic effects, primarily spin-orbit coupling, can influence properties like NMR chemical shifts. nih.govresearchgate.net For instance, the chemical shift of a proton or carbon atom near a heavy halogen can be significantly altered by relativistic effects. While not direct "reactivity descriptors," these changes in spectroscopic properties, which can be calculated using relativistic quantum chemistry methods, could potentially be correlated with biological activity in a QSAR model.

The development of specific relativistic reactivity descriptors for SAR analysis of organic molecules is an advanced and still-developing area of computational chemistry. For a series of halogenated this compound analogues, one could theoretically calculate relativistic corrections to properties such as atomic charges or polarizabilities and investigate their correlation with biological activity. However, in most practical QSAR studies for such molecules, classical descriptors are sufficient to build predictive models. The inclusion of relativistic considerations would represent a highly specialized approach, likely reserved for cases where standard models fail and there is a clear rationale for the importance of such effects.

Future Research Directions and Therapeutic Advancement

Design and Synthesis of Next-Generation 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine Analogs

The development of next-generation analogs of this compound is a critical step toward enhancing its therapeutic potential. The synthesis of such analogs will likely draw upon established methods for creating pyrrolo[3,4-c]pyridine derivatives, which often involve the annulation of a pyrrole (B145914) moiety onto a pyridine (B92270) ring or vice versa. researchgate.net Future synthetic strategies will likely focus on creating a diverse library of analogs with modifications at various positions of the bicyclic core and the methyl group.

Key areas for synthetic exploration will include:

Stereoselective Synthesis: Given that the octahydropyrrolo[3,4-c]pyridine core contains multiple chiral centers, the development of stereoselective synthetic routes is paramount. This will enable the investigation of individual stereoisomers, which may exhibit distinct pharmacological profiles and potencies.

Substitution at the Pyrrolidine (B122466) and Pyridine Rings: Introducing a variety of substituents on both the pyrrolidine and pyridine rings can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For instance, structure-activity relationship (SAR) studies on related pyrrolo[3,4-c]pyridine derivatives have shown that the nature and position of substituents can significantly impact biological activity. mdpi.com

Bioisosteric Replacement: The methyl group at the 5-position can be replaced with other functional groups to explore its role in target binding and to improve pharmacokinetic properties. Bioisosteric replacements, such as ethyl, trifluoromethyl, or small heterocyclic rings, could lead to analogs with enhanced potency or selectivity. mdpi.com

A systematic approach to analog design, guided by computational modeling and SAR studies, will be essential for identifying compounds with optimized therapeutic indices.

Elucidation of Novel Biological Targets and Mechanisms

While the broader class of pyrrolo[3,4-c]pyridine derivatives has been associated with a range of biological activities, the specific molecular targets of this compound remain largely uncharacterized. mdpi.comnih.gov Future research should prioritize the identification and validation of its biological targets to understand its mechanism of action.

Potential research avenues include:

High-Throughput Screening: Screening this compound and its analogs against a wide panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could reveal novel activities. The octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has been successfully employed as a piperazine (B1678402) isostere in the development of modulators for CNS targets. nih.gov

Chemical Proteomics: Affinity-based proteomics and other chemoproteomic techniques can be utilized to identify the direct binding partners of the compound in a cellular context. This can provide unbiased insights into its mechanism of action.

Phenotypic Screening: Employing phenotypic screening assays using various cell lines can help to identify the cellular processes modulated by the compound. Subsequent target deconvolution studies can then be used to identify the specific molecular targets responsible for the observed phenotype.

The pyrrolopyridine scaffold is present in drugs with diverse mechanisms, such as topoisomerase inhibitors and kinase inhibitors, suggesting that this compound could interact with a variety of important cellular targets. mdpi.com

Translational Research towards Clinical Applications

Translating the promising preclinical findings of this compound and its analogs into clinical applications is the ultimate goal. This will require a concerted effort in preclinical development and a clear clinical strategy.

Key steps in the translational pathway include:

In Vivo Efficacy Studies: Once potent and selective analogs are identified, their efficacy must be evaluated in relevant animal models of disease. For example, based on the known activities of related compounds, these could include models of neuropathic pain, diabetes, viral infections, or cancer. mdpi.comnih.gov

Pharmacokinetic and Toxicological Profiling: Thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties of the lead candidates. Understanding the metabolic stability and potential off-target toxicities will be crucial for selecting candidates for clinical development. nih.gov

Biomarker Development: Identifying biomarkers that can predict patient response or monitor drug activity will be important for designing efficient clinical trials and for personalized medicine approaches.

The broad spectrum of biological activities reported for the pyrrolo[3,4-c]pyridine scaffold suggests a wide range of potential therapeutic applications for optimized derivatives. mdpi.comnih.gov

Addressing Challenges in Compound Development and Optimization

The development of this compound into a clinically successful drug will undoubtedly face several challenges. Proactively addressing these hurdles will be key to its successful translation.

Potential challenges and mitigation strategies are outlined in the table below:

ChallengeMitigation Strategy
Selectivity The compound may interact with multiple targets, leading to off-target effects.
Structure-based drug design and systematic SAR studies can be employed to enhance selectivity for the desired target.
Bioavailability Poor oral bioavailability can limit the therapeutic utility of the compound.
Formulation strategies and chemical modifications to improve solubility and permeability can be explored.
Metabolic Stability The compound may be rapidly metabolized, leading to a short duration of action.
Deuteration or introduction of blocking groups at metabolically labile sites can enhance stability.
Scalable Synthesis The development of a cost-effective and scalable synthetic route is crucial for commercialization.
Process chemistry research to optimize reaction conditions and identify efficient synthetic pathways will be necessary.

Overcoming these challenges will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and pharmaceutical sciences.

Q & A

Q. What are the key considerations for synthesizing 5-methyl-octahydro-pyrrolo[3,4-c]pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of pyrrolidine derivatives with alkylating agents. Key steps include:

  • Precursor Selection : Use of pyrrolidine derivatives with methyl groups at the 5-position (e.g., 3-methylpyrrolidine).
  • Cyclization : Employing NaH as a base in THF to promote ring closure .
  • Optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and temperature (0°C to rt) to enhance yield (reported 60–75%) and purity.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) to isolate the bicyclic product .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer: Multi-technique validation is critical:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify stereochemistry and methyl group placement.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C8_8H16_{16}N2_2).
  • X-ray Crystallography : Resolves fused bicyclic conformation (bond angles: 109.5° for sp3^3 carbons) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination.
  • Cell Viability : MTT assays on cancer lines (e.g., MCF-7, A549) to assess antiproliferative effects (reference IC50_{50}: 0.03–0.09 µM for analogs) .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Core Modifications : Introduce substituents at the 3a or 7a positions to alter steric/electronic profiles.
  • Functionalization : Add electron-withdrawing groups (e.g., -NO2_2) to enhance receptor affinity.
  • Case Study : Methyl-to-ethyl substitution at the 5-position increased analgesic ED50_{50} from 1.35 mg/kg to 0.4 mg/kg in rodent models .

Q. Table 1. SAR Trends for Analogs

Position ModifiedSubstituentBioactivity ChangeReference
3a-Cl↑ Anticancer potency
7a-OCH3_3↓ Cytotoxicity

Q. What challenges arise in scaling up synthetic routes, and how are they addressed?

Methodological Answer:

  • Byproduct Formation : Optimize stoichiometry (e.g., NaH:precursor ratio) to minimize side products.
  • Solvent Limitations : Replace THF with 2-MeTHF for safer large-scale reactions .
  • Continuous Flow Systems : Improve yield consistency (batch vs. flow: ±5% variability) .

Q. How to resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to identify conformational flexibility.
  • DFT Calculations : Compare computed 1^1H chemical shifts (Gaussian 16, B3LYP/6-311G**) with experimental data .
  • Crystallographic Validation : Resolve ambiguities in stereochemistry .

Q. What strategies validate in vivo efficacy when in vitro data shows promise but animal models fail?

Methodological Answer:

  • Pharmacokinetics (PK) : Measure bioavailability (%F) via LC-MS/MS (plasma/tissue sampling).
  • Metabolite Profiling : Identify rapid hepatic clearance using microsomal assays (e.g., CYP3A4 involvement) .
  • Formulation Adjustments : Use PEGylated nanoparticles to enhance solubility and half-life .

Q. How to identify molecular targets for this compound in neurodegenerative disease models?

Methodological Answer:

  • Chemoproteomics : Employ activity-based protein profiling (ABPP) with biotinylated probes.
  • Transcriptomics : RNA-seq to map pathway alterations (e.g., dopaminergic signaling) .
  • Docking Studies : AutoDock Vina to predict binding to tau protein or NMDA receptors .

Q. How do fused bicyclic analogs compare in stability under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Tests : Incubate at pH 2–9 (37°C, 72 hrs) and monitor via HPLC.
  • Key Finding : Octahydro-pyrrolo[3,4-c]pyridines show 90% stability at pH 7.4 vs. 50% for non-fused analogs .

Q. What formulation strategies mitigate hygroscopicity in solid-state applications?

Methodological Answer:

  • Co-crystallization : Use succinic acid to improve stability (TGA: <1% weight loss at 25°C/60% RH).
  • Lyophilization : Formulate as lyophilized powders for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.